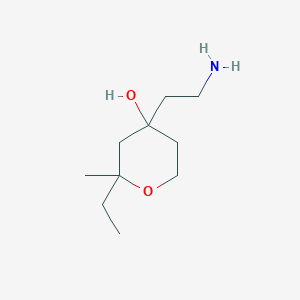
4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL is an organic compound that belongs to the class of oxanes It is characterized by the presence of an oxane ring substituted with an aminoethyl group, an ethyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with 2-ethyl-2-methyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of more saturated oxane derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The oxane ring provides structural stability and can modulate the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Shares the aminoethyl group but differs in the presence of a benzenesulfonamide moiety.
Dopamine: Contains a similar aminoethyl group but is structurally different due to the presence of a catechol ring.
Uniqueness
4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-OL is unique due to its oxane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar functional groups but different ring systems.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-2-ethyl-2-methyloxan-4-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-9(2)8-10(12,4-6-11)5-7-13-9/h12H,3-8,11H2,1-2H3 |
Clave InChI |
ILVWOZYATWDXCI-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(CCO1)(CCN)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Chlorosulfonyl)phenyl]pentanoic acid](/img/structure/B13159781.png)
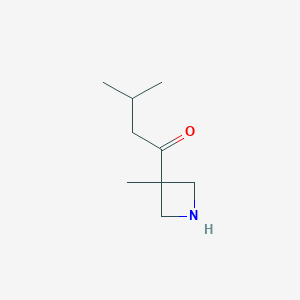
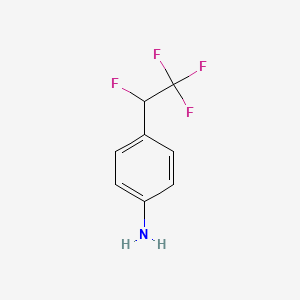

![N-[(3,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B13159801.png)
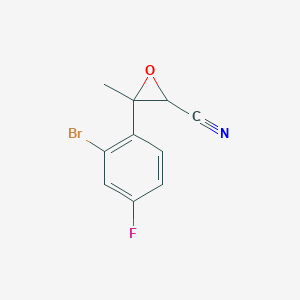
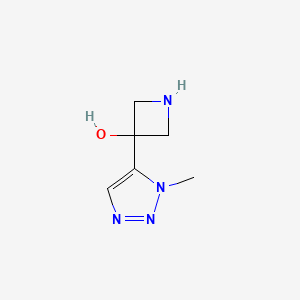

![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13159826.png)
![4-[(Phenylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13159827.png)
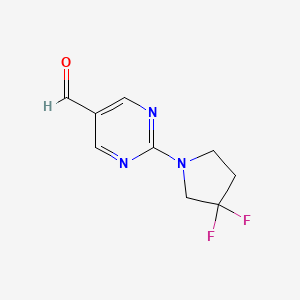


![2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide](/img/structure/B13159859.png)
